2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-methoxyethyl)acetamide is a chemical compound that belongs to the class of pyrimidinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of the Pyrimidinone Core: : The pyrimidinone core can be synthesized through the cyclization of appropriate precursors such as β-ketoesters and amidines under acidic or basic conditions.
Acetylation: : The thiolated pyrimidinone is then acetylated using acetic anhydride or acetyl chloride to form the acetamide derivative.
N-Alkylation: : Finally, the N-alkylation step involves reacting the acetamide derivative with 2-methoxyethylamine to introduce the methoxyethyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and cost-effectiveness. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: : The pyrimidinone ring can be reduced to form a pyrimidinol derivative.
Substitution: : The compound can undergo nucleophilic substitution reactions at the pyrimidinone or acetamide moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Disulfides: : Resulting from the oxidation of the thiol group.
Sulfonic Acids: : Formed through further oxidation of the disulfide.
Pyrimidinols: : Produced by the reduction of the pyrimidinone ring.
Substituted Derivatives: : Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-methoxyethyl)acetamide has several scientific research applications:
Medicine: : It may be investigated for its potential pharmacological properties, such as antimicrobial, antiviral, or anticancer activities.
Biology: : The compound can be used as a tool in biochemical studies to understand cellular processes and molecular interactions.
Chemistry: : It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-methoxyethyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-methoxyethyl)acetamide can be compared with other pyrimidinone derivatives, such as:
2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: : Similar structure but lacks the methoxyethyl group.
2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid: : Contains a carboxylic acid group instead of the acetamide group.
2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)ethylamine: : Features an ethylamine group instead of the methoxyethyl group.
These compounds share the pyrimidinone core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-7-8(2)13-11(14-10(7)16)18-6-9(15)12-4-5-17-3/h4-6H2,1-3H3,(H,12,15)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUDZRIIZMNEAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC(=O)NCCOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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